Cas no 2172198-59-1 (3-3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)-1,2,4-oxadiazol-5-ylpropanoic acid)

3-3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)-1,2,4-oxadiazol-5-ylpropanoic acid structure
2172198-59-1 structure
Product Name:3-3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)-1,2,4-oxadiazol-5-ylpropanoic acid
N.o CAS:2172198-59-1
MF:C16H25N3O5
MW:339.38680434227
CID:5771002
PubChem ID:165520442
Update Time:2025-08-03

3-3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)-1,2,4-oxadiazol-5-ylpropanoic acid Propriedades químicas e físicas

Nomes e Identificadores

    • EN300-1451551
    • 2172198-59-1
    • 3-[3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-1,2,4-oxadiazol-5-yl]propanoic acid
    • 3-3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)-1,2,4-oxadiazol-5-ylpropanoic acid
    • Inchi: 1S/C16H25N3O5/c1-15(2,3)23-14(22)18-16(9-5-4-6-10-16)13-17-11(24-19-13)7-8-12(20)21/h4-10H2,1-3H3,(H,18,22)(H,20,21)
    • Chave InChI: SBVQWJVROAKHHJ-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(NC1(C2=NOC(CCC(=O)O)=N2)CCCCC1)=O

Propriedades Computadas

  • Massa Exacta: 339.17942091g/mol
  • Massa monoisotópica: 339.17942091g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 7
  • Contagem de Átomos Pesados: 24
  • Contagem de Ligações Rotativas: 7
  • Complexidade: 457
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.1
  • Superfície polar topológica: 115Ų

3-3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)-1,2,4-oxadiazol-5-ylpropanoic acid Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-1451551-1.0g
3-[3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-1,2,4-oxadiazol-5-yl]propanoic acid
2172198-59-1
1g
$0.0 2023-06-06
Enamine
EN300-1451551-50mg
3-[3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-1,2,4-oxadiazol-5-yl]propanoic acid
2172198-59-1
50mg
$612.0 2023-09-29
Enamine
EN300-1451551-100mg
3-[3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-1,2,4-oxadiazol-5-yl]propanoic acid
2172198-59-1
100mg
$640.0 2023-09-29
Enamine
EN300-1451551-250mg
3-[3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-1,2,4-oxadiazol-5-yl]propanoic acid
2172198-59-1
250mg
$670.0 2023-09-29
Enamine
EN300-1451551-500mg
3-[3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-1,2,4-oxadiazol-5-yl]propanoic acid
2172198-59-1
500mg
$699.0 2023-09-29
Enamine
EN300-1451551-1000mg
3-[3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-1,2,4-oxadiazol-5-yl]propanoic acid
2172198-59-1
1000mg
$728.0 2023-09-29
Enamine
EN300-1451551-2500mg
3-[3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-1,2,4-oxadiazol-5-yl]propanoic acid
2172198-59-1
2500mg
$1428.0 2023-09-29
Enamine
EN300-1451551-5000mg
3-[3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-1,2,4-oxadiazol-5-yl]propanoic acid
2172198-59-1
5000mg
$2110.0 2023-09-29
Enamine
EN300-1451551-10000mg
3-[3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-1,2,4-oxadiazol-5-yl]propanoic acid
2172198-59-1
10000mg
$3131.0 2023-09-29

3-3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)-1,2,4-oxadiazol-5-ylpropanoic acid Literatura Relacionada

Fornecedores recomendados
Zhejiang Brunova Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Zhejiang Brunova Technology Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shaanxi pure crystal photoelectric technology co. LTD
Essenoi Fine Chemical Co., Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Yunnanjiuzhen
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Yunnanjiuzhen
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.